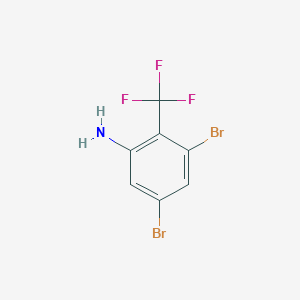

3,5-Dibromo-2-(trifluoromethyl)aniline

Overview

Description

Synthesis Analysis

This compound has been used in the preparation of other chemicals, including 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene . The synthetic pathways involve bromination and fluorination reactions.

Molecular Structure Analysis

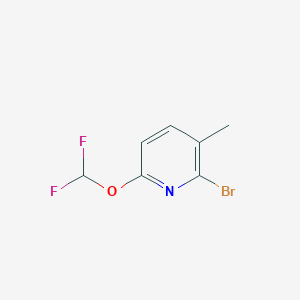

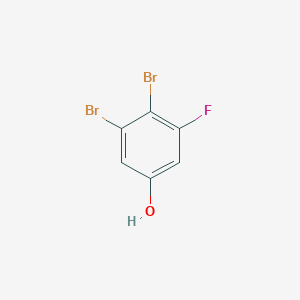

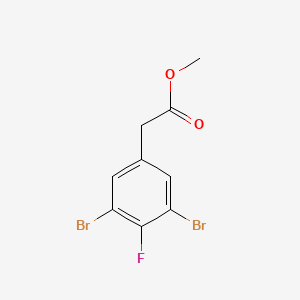

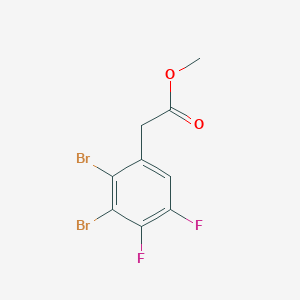

The molecular formula of 3,5-Dibromo-2-(trifluoromethyl)aniline is C7H4Br2F3N . It consists of a central aniline ring with two bromine atoms and three trifluoromethyl groups attached .

Physical And Chemical Properties Analysis

Scientific Research Applications

1. Catalytic Applications in Organic Synthesis

3,5-Dibromo-2-(trifluoromethyl)aniline has been utilized as an effective monodentate transient directing group (MonoTDG) in palladium-catalyzed cross-coupling reactions. This application facilitates the synthesis of complex organic compounds such as 9-fluorenones, showcasing excellent regioselectivities and functional group compatibility (Wang et al., 2019).

2. Role in Pesticide Synthesis

The chemical has been employed in the synthetic process of novel pesticides like Bistrifluron. This process involves several steps, including nitration, reduction, chlorination, and reaction with other chemicals to produce pesticides with potent activity against pests (Liu An-chan, 2015).

3. Metal Complex Formation and Biological Activity

Research indicates the formation of metal complexes with this compound. For instance, Cu(II) and Pd(II) complexes with substituted anilines, including 3,5-dibromo-2-(trifluoromethyl)aniline, have been synthesized. These complexes have shown potential antiproliferative activities against certain cell lines, indicating their significance in medicinal chemistry (Kasumov et al., 2016).

4. Spectroscopic Studies

The compound has been the subject of spectroscopic and quantum chemical studies to understand its molecular structure, electronic properties, and vibrational characteristics. These studies are crucial for the development of new materials and for understanding the molecular behavior of such compounds (Arjunan et al., 2011).

5. Synthesis of Novel Chemical Structures

3,5-Dibromo-2-(trifluoromethyl)aniline has been used in the synthesis of various novel chemical structures, including quinolines and other heterocyclic compounds. These compounds have applications in various fields, including pharmaceuticals and agrochemicals (Gong & Kato, 2004).

6. Intermediate in Synthetic Chemistry

This compound serves as an intermediate in the synthesis of other complex molecules. For example, it has been used in the preparation of compounds like 3,5-bis(trifluoromethyl)salicylic acid, a biologically important intermediate (Sui & Macielag, 1997).

7. Application in Liquid Crystal Research

The compound has also found application in the research of liquid crystals, particularly in the synthesis of derivatives that exhibit stable smectic phases, contributing to the development of new materials in this field (Miyajima et al., 1995).

Safety and Hazards

- Hazard Statements : H302 + H312 + H332 (Acute oral, dermal, and inhalation toxicity), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) .

- Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eyewear), P301 + P312 (If swallowed, call a poison center), P302 + P352 + P312 (If on skin, wash with plenty of soap and water), P304 + P340 + P312 (If inhaled, remove to fresh air), P305 + P351 + P338 (If in eyes, rinse cautiously with water for several minutes) .

properties

IUPAC Name |

3,5-dibromo-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3N/c8-3-1-4(9)6(5(13)2-3)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBQIVIWNJOMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-2-(trifluoromethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.